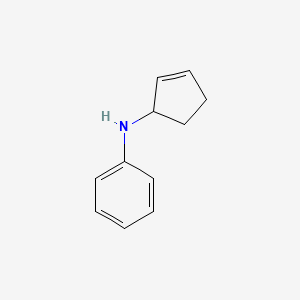![molecular formula C15H26O B14429019 3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol CAS No. 78286-27-8](/img/structure/B14429019.png)
3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its distinctive characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol typically involves the reaction of α-campholenaldehyde with butanal. The intermediate unsaturated aldehyde is then partially hydrogenated to yield the desired alcohol . This method ensures the compound’s purity and effectiveness for its intended applications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of advanced equipment and technology ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions vary depending on the desired reaction and product .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: It is used in the production of perfumes and fragrances due to its pleasant odor.
Wirkmechanismus
The compound exerts its effects by acting as an agonist of the olfactory receptor OR2AT4, a G-protein-coupled receptor (GPCR) expressed in human primary keratinocytes. This interaction stimulates the receptor, leading to decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1. This mechanism is responsible for its effects on hair growth and wound healing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-en-1-ol: Known for its use in perfume compositions.
α-Campholenal: Another compound with a similar structure used in various applications.
Uniqueness
What sets 3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol apart is its specific interaction with the OR2AT4 receptor, which is not commonly observed in similar compounds. This unique mechanism of action makes it particularly valuable in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
78286-27-8 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
3-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H26O/c1-11-7-8-13(15(11,2)3)9-12-5-4-6-14(16)10-12/h7,12-14,16H,4-6,8-10H2,1-3H3 |
InChI-Schlüssel |
STSCRQSXHLFATA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(C1(C)C)CC2CCCC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


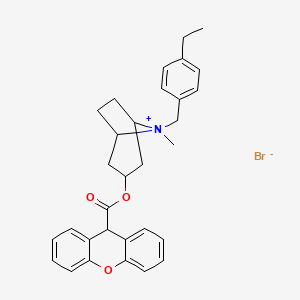
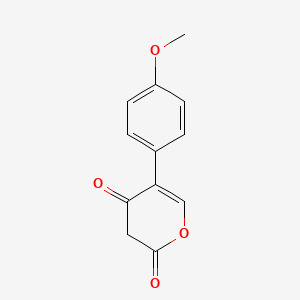
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)

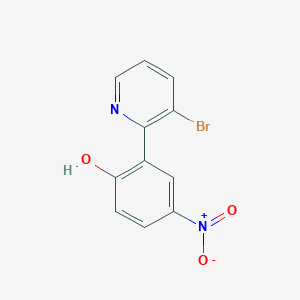
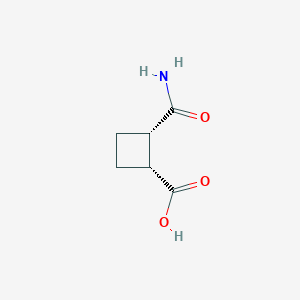
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
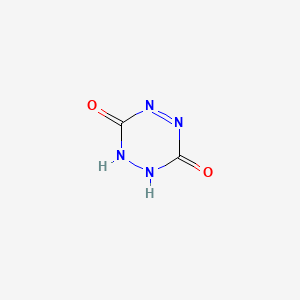
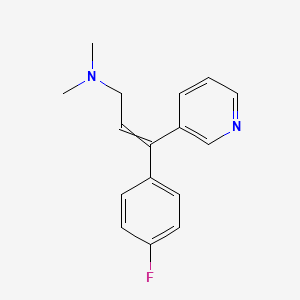
![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)

![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)
